molecular formula C8H5BrN2O2 B573127 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione CAS No. 1365272-11-2

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione

Cat. No.: B573127
CAS No.: 1365272-11-2
M. Wt: 241.044
InChI Key: YATINXJVWVUICZ-UHFFFAOYSA-N
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Description

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by a bromine atom attached to a naphthyridine ring system, which is a fused ring structure containing nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyridine derivatives with brominating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired naphthyridine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione is unique due to its specific bromine substitution and the position of the nitrogen atoms in the naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-bromo-8H-1,6-naphthyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATINXJVWVUICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Br)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742874
Record name 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-11-2
Record name 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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